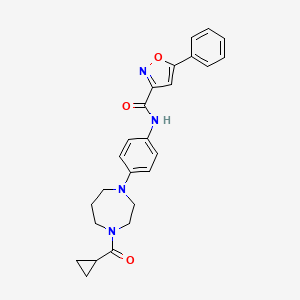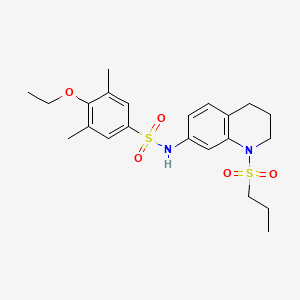
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C6H7F3N2O and a molecular weight of 180.13. . This compound is notable for its trifluoroethyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various enzymes and receptors .
Mode of Action
It can act as an enzyme substrate to study enzyme kinetics and mechanisms. By observing how enzymes interact with this trifluoroethylated imidazole, scientists can gain insights into enzyme specificity and the role of fluorine in biological systems.
Biochemical Pathways
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, such as 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine, have a broad range of biological activities and can interact with various enzymes and receptors
Cellular Effects
The cellular effects of this compound are not well-documented. Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that imidazole derivatives can act as enzyme substrates, providing insights into enzyme specificity and the role of fluorine in biological systems
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine involves several steps. One common method includes the reaction of trifluoroacetaldehyde with 1-methylimidazole under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.
Biology: The compound’s imidazole moiety makes it useful in studying enzyme kinetics and mechanisms, as it can act as an enzyme substrate.
Medicine: Imidazole derivatives, including this compound, have potential antimicrobial properties and are explored for their efficacy against resistant strains of bacteria and fungi.
Industry: It is used in the synthesis of metal-organic frameworks (MOFs) with applications in catalysis and environmental remediation.
Comparison with Similar Compounds
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine can be compared with other imidazole derivatives such as:
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-amine: Lacks the methyl group on the imidazole ring, which may affect its chemical reactivity and biological activity.
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
The unique trifluoroethyl group in this compound distinguishes it from other imidazole derivatives, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-12-3-2-11-5(12)4(10)6(7,8)9/h2-4H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAVJQYOGWFJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927986-36-5 |
Source


|
| Record name | 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2873195.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2873199.png)

![2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2873204.png)
![3-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2873205.png)

![8-(butan-2-yl)-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2873210.png)
![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile](/img/structure/B2873211.png)
![2-cyclopropyl-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2873212.png)
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2873213.png)

